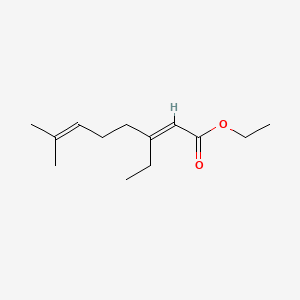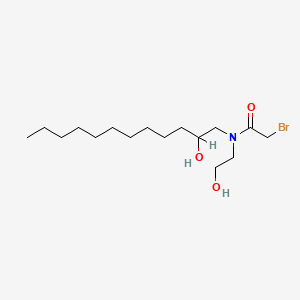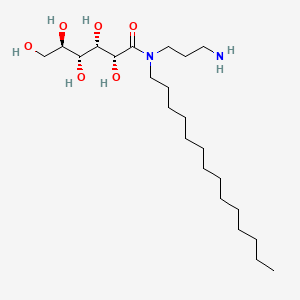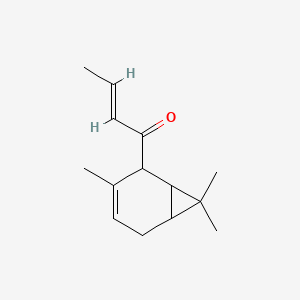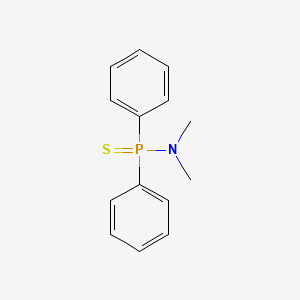
N,N-dimethyl-P,P-diphenylphosphinothioic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-P,P-diphenylphosphinothioic amide is an organophosphorus compound characterized by the presence of a phosphinothioic group bonded to a dimethylamino group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-P,P-diphenylphosphinothioic amide typically involves the reaction of diphenylphosphinothioic chloride with dimethylamine. The reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-P,P-diphenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic amides.
Applications De Recherche Scientifique
N,N-Dimethyl-P,P-diphenylphosphinothioic amide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphinothioic group can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-P,P-diphenylphosphinous amide
- N,N-Dimethyl-p-phenylenediamine dihydrochloride
Comparison: N,N-Dimethyl-P,P-diphenylphosphinothioic amide is unique due to its phosphinothioic group, which imparts distinct chemical reactivity compared to similar compounds. Its ability to undergo redox reactions and form stable complexes with metal ions sets it apart from other phosphinous amides and diamines.
Propriétés
Numéro CAS |
17513-68-7 |
|---|---|
Formule moléculaire |
C14H16NPS |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
N-diphenylphosphinothioyl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NPS/c1-15(2)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
LWSCOQLJATUVES-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


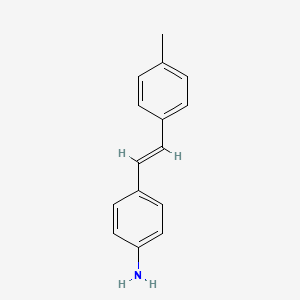

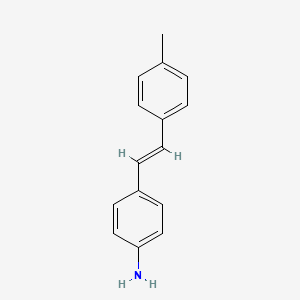
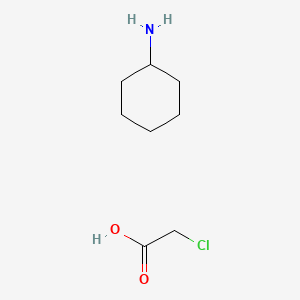
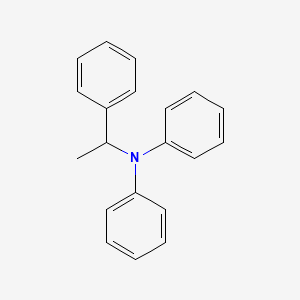
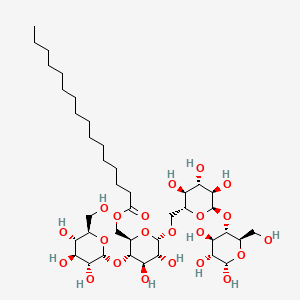
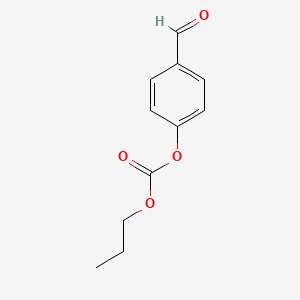

![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
